molecular formula C12H10ClNO B6496832 3-[(2-chlorophenoxy)methyl]pyridine CAS No. 1458418-99-9

3-[(2-chlorophenoxy)methyl]pyridine

Cat. No.: B6496832
CAS No.: 1458418-99-9
M. Wt: 219.66 g/mol
InChI Key: LSWGODVPFCAGMM-UHFFFAOYSA-N
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Description

3-[(2-chlorophenoxy)methyl]pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2-chlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-chlorophenoxy)methyl]pyridine typically involves the reaction of 2-chlorophenol with 3-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group on the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[(2-chlorophenoxy)methyl]pyridine can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-[(2-chlorophenoxy)methyl]pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenoxy)methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The molecular pathways involved vary depending on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

  • 2-[(2-chlorophenoxy)methyl]pyridine
  • 4-[(2-chlorophenoxy)methyl]pyridine
  • 3-[(4-chlorophenoxy)methyl]pyridine

Comparison: 3-[(2-chlorophenoxy)methyl]pyridine is unique due to the position of the chlorophenoxy group on the pyridine ring. This positional isomerism can lead to differences in chemical reactivity and biological activity. For example, the 2-position substitution may result in different steric and electronic effects compared to the 3-position substitution, affecting the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWGODVPFCAGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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